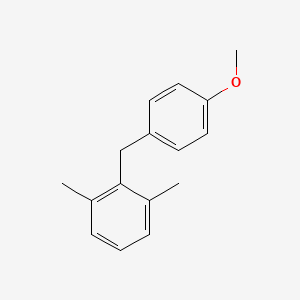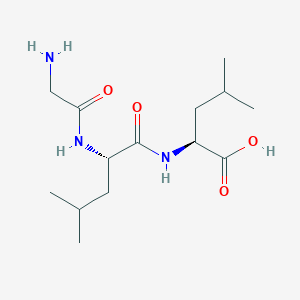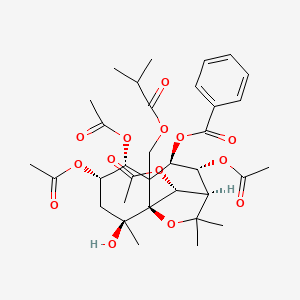![molecular formula C15H15NO3 B14134514 4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide is an organic compound with the molecular formula C15H15NO3 It is a derivative of biphenyl, where two methoxy groups are attached to the 4 and 4’ positions of the biphenyl ring, and a carboxamide group is attached to the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of 4,4’-Dimethoxybiphenyl: This can be achieved by the reaction of anisole with phenylmagnesium bromide under suitable conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction involving the nitration of 4,4’-dimethoxybiphenyl followed by reduction to the corresponding amine and subsequent acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of 4,4’-dimethoxy-[1,1’-biphenyl]-2-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The methoxy groups and the carboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
4,4’-Dimethoxybiphenyl: Lacks the carboxamide group, making it less versatile in biological applications.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological properties.
4,4’-Dimethylbiphenyl: Substituted with methyl groups, affecting its physical and chemical properties.
Uniqueness
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C15H15NO3 |
|---|---|
分子量 |
257.28 g/mol |
IUPAC 名称 |
5-methoxy-2-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17) |
InChI 键 |
NXAKJZWLOTWIRW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)

![sodium;(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B14134512.png)


![2-Phenyl-1-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanone](/img/structure/B14134521.png)

